N,1-dimethylpiperidine-2-carboxamide
Description
N,1-Dimethylpiperidine-2-carboxamide is a piperidine-derived compound characterized by a six-membered piperidine ring with a carboxamide group at the 2-position and methyl substituents at the nitrogen (N) and 1-position. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol.
Properties
CAS No. |
152633-86-8 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N,1-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)7-5-3-4-6-10(7)2/h7H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
YBSXMBIVTXNFGO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CCCCN1C |
Canonical SMILES |
CNC(=O)C1CCCCN1C |
Synonyms |
2-Piperidinecarboxamide,N,1-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key differences between N,1-dimethylpiperidine-2-carboxamide and related compounds:
Key Differences and Implications
Molecular Complexity :
- The target compound’s low molecular weight (156.23 g/mol) contrasts sharply with derivatives like d9A-2 (867.96 g/mol), which incorporates fluorinated and aromatic systems. This complexity often correlates with higher target specificity in drug design but increases synthetic challenges .
Functional Groups :
- UK-432097 includes a purine ring, enabling interactions with nucleotide-binding proteins or enzymes, unlike the simpler carboxamide group in this compound .
- The chiral (2S) configuration in the compound highlights the role of stereochemistry in optimizing pharmacokinetics or binding affinity .
Applications: Pesticide-related compounds (e.g., mepiquat chloride in ) share piperidine backbones but feature pyrimidinyl or sulfonamide groups, underscoring structural versatility across industries . Dihydropyrimidinone analogs () retain carboxamide motifs but incorporate pyrimidine cores, suggesting utility in calcium channel modulation or antimicrobial agents .
Research Findings and Trends
- Synthetic Accessibility : this compound’s simpler structure enables cost-effective synthesis compared to derivatives like d9A-2 , which require multi-step protocols .
- Biological Relevance : Piperidine carboxamides are explored in central nervous system (CNS) drug development due to their blood-brain barrier permeability. However, bulkier analogues (e.g., UK-432097 ) may exhibit off-target effects .
- Recent Developments : The 2025 synthesis of the (-)-(2S) derivative () reflects growing interest in chiral piperidine carboxamides for enantioselective therapeutics .
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